molecular formula C12H12Cl2N4O B12531107 5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine CAS No. 651359-43-2

5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine

Cat. No.: B12531107
CAS No.: 651359-43-2
M. Wt: 299.15 g/mol
InChI Key: NFAHRODTAPLKGP-UHFFFAOYSA-N
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Description

5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine is a pyrimidine derivative with a 2,4-diamino core, a methyl group at position 6, and a (3,4-dichlorophenyl)methoxy substituent at position 5. It is pharmacologically significant as an antifolate agent, inhibiting dihydrofolate reductase (DHFR) and displaying antiparasitic activity . Synonyms include Pyrilamine and Methodichlorophen, with historical use in malaria treatment and toxoplasmosis . Its structure confers lipophilicity and stability due to halogenated aryl groups and hydrogen-bonding capacity from the diamino motif.

Properties

CAS No.

651359-43-2

Molecular Formula

C12H12Cl2N4O

Molecular Weight

299.15 g/mol

IUPAC Name

5-[(3,4-dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H12Cl2N4O/c1-6-10(11(15)18-12(16)17-6)19-5-7-2-3-8(13)9(14)4-7/h2-4H,5H2,1H3,(H4,15,16,17,18)

InChI Key

NFAHRODTAPLKGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)OCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution

A hydroxyl group at position 5 is converted to a leaving group (e.g., tosylate) and displaced by 3,4-dichlorophenylmethanol under basic conditions:

  • Activation : Treat 5-hydroxy-6-methylpyrimidine-2,4-diamine with tosyl chloride in pyridine.
  • Substitution : React with 3,4-dichlorophenylmethanol in DMF/K₂CO₃.

This method mirrors strategies for introducing arylthio groups in pyrimidines.

Coupling Reactions

A 3,4-dichlorophenylmethyl chloride reacts with a 5-hydroxy intermediate via Suzuki-Miyaura coupling or Ullmann coupling , though these methods are less common for methoxy groups.

Purification and Crystallization

Final purification typically employs:

  • Recrystallization : Ethanol/water or methanol/ethyl acetate.
  • Column Chromatography : Silica gel with CHCl₃/MeOH gradients.

Challenges and Optimization Strategies

Challenge Solution Reference
Low yields in substitution Use polar aprotic solvents (DMF, DMSO)
Impurities from side reactions Optimize stoichiometry (e.g., 1:1.2 molar ratio)
Sensitivity to pH Conduct reactions under inert atmosphere

Comparative Analysis of Analogous Compounds

Compound Key Steps Yield Reference
5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine Alkylation + Suzuki coupling 45–50%
4-N-(3,5-Dichlorophenyl)-6-methylpyrimidine-2,4-diamine Amide coupling + reduction 60–70%
2,4-Diamino-6-[(3,4-dichlorophenyl)thio]pyrimidine Oxidative thiolation 62%

Proposed Synthetic Route for Target Compound

Step 1 : Synthesize 5-hydroxy-6-methylpyrimidine-2,4-diamine via Biginelli reaction.
Step 2 : Alkylate position 6 using dimethyl sulfate in THF.
Step 3 : Convert 5-hydroxy to tosylate, then substitute with 3,4-dichlorophenylmethanol.
Step 4 : Purify via recrystallization (ethanol/water).

Data Tables from Analogous Reactions

Table 1: Methylating Agent Comparison

Agent Solvent Temp (°C) Yield Purity
Dimethyl sulfate THF 0–5 85–90% >95%
Methyl iodide DMF 60 60–70% 85–90%

Table 2: Substitution Reaction Conditions

Leaving Group Nucleophile Base Temp (°C) Time (h)
Tosylate 3,4-Dichlorophenylmethanol K₂CO₃ 80 6
Mesylate 3,4-Dichlorophenylmethanol NaH 0 12

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibition

Compound 9 (N4-(4-chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine) and Compound 10 (N4-(4-chloro-2-fluorophenyl)-6-(1-naphthylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine) are pyrrolo-pyrimidine derivatives with tyrosine kinase inhibitory activity . Key differences include:

  • Core Structure : Pyrrolo[2,3-d]pyrimidine vs. simple pyrimidine in the target compound.
  • Substituents : Bulky naphthylmethyl (Compound 10) vs. dichlorophenylmethoxy in the target.
  • Activity : Compound 10 showed enhanced kinase inhibition (70% yield, IC50 < 100 nM) compared to Compound 9, attributed to the fluorophenyl-naphthyl combination . The target compound’s methoxy group may reduce steric hindrance, improving binding to DHFR over kinases.

Piperazine-Linked Dichlorophenyl Analogues

5-[4-(3,4-Dichlorophenyl)piperazin-1-yl]pyrimidine-2,4-diamine () replaces the methoxy group with a piperazine ring. Key distinctions:

  • Solubility : Piperazine enhances water solubility (logP ~1.5) vs. the target compound’s logP ~3.2 (estimated).
  • Bioactivity : The piperazine derivative targets serotonin/dopamine receptors, unlike the antifolate activity of the target compound .

Halogenated Pyrimidines

4,6-Dichloro-5-methoxypyrimidine () shares a methoxy group but lacks diamino substituents.

  • Crystallinity: Cl···N interactions (3.09–3.10 Å) stabilize its crystal lattice, whereas the target compound’s diamino groups facilitate hydrogen bonding .
  • Reactivity: The absence of amino groups limits its pharmacological utility compared to the target’s DHFR inhibition.

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituents Biological Target
Target Compound 341.19 3.2 (3,4-Dichlorophenyl)methoxy, methyl DHFR (Antifolate)
Compound 9 () 383.85 4.1 2-methylbenzyl, 4-chlorophenyl Tyrosine Kinases
Compound 10 () 454.90 4.8 1-naphthylmethyl, 4-chloro-2-fluorophenyl Tyrosine Kinases
Piperazine Derivative () 327.22 1.5 Piperazine, dichlorophenyl Serotonin/Dopamine Receptors
4,6-Dichloro-5-methoxypyrimidine () 209.03 1.8 Cl (positions 4,6), methoxy N/A (Building Block)

Biological Activity

5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound is characterized by its unique structure, which includes a dichlorophenyl moiety and a methyl group on the pyrimidine ring. Understanding its biological activity is crucial for its development as a therapeutic agent.

  • Molecular Formula : C11H12Cl2N4O
  • Molecular Weight : 287.15 g/mol
  • CAS Number : 192725-17-0

The biological activity of 5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine can be attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit antibacterial properties by inhibiting key enzymes involved in bacterial cell wall synthesis and DNA replication.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine. The compound has shown promising results against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.21 µM
Staphylococcus aureus0.45 µM

These findings suggest that the compound may act as a potent antibacterial agent, comparable to established antibiotics such as ciprofloxacin .

Anti-inflammatory Activity

In addition to its antimicrobial properties, 5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine has been investigated for its anti-inflammatory effects. In vitro studies demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α:

Compound IL-6 Inhibition (%) TNF-α Inhibition (%)
5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine89%78%

This suggests that the compound may have therapeutic potential in treating inflammatory conditions .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers evaluated the efficacy of various pyrimidine derivatives against clinical strains of bacteria. The results indicated that 5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess the growth inhibition zones and confirmed the compound's potential as an antimicrobial agent .
  • Anti-inflammatory Assessment :
    Another research focused on the anti-inflammatory properties of this compound through in vitro assays measuring cytokine levels in RAW264.7 macrophage cells. The results showed that treatment with the compound significantly reduced IL-6 and TNF-α levels compared to untreated controls, indicating its potential use in managing inflammatory diseases .

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